2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride
Overview
Description
“2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The InChI code for this compound is provided in some resources , which can be used to generate its molecular structure.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not detailed in the available resources . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like molecular weight, physical state, and reactivity. For “this compound”, some of these properties are mentioned in the resources .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research and use of “2,6-Difluoro-4-(trifluoromethoxy)benzodifluoride” are not specified in the available resources . The potential applications and research directions would depend on the properties of the compound and the needs of the scientific and industrial communities.
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-difluoro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-4-1-3(16-8(13,14)15)2-5(10)6(4)7(11)12/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GONDGPPLWHFKMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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